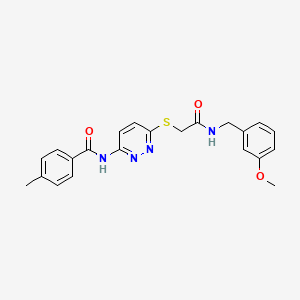

N-(6-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide

Description

N-(6-((2-((3-Methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide is a synthetic organic compound characterized by a pyridazine core substituted with a thioether-linked 2-oxoethyl group bearing a 3-methoxybenzylamino moiety and a 4-methylbenzamide group at the 3-position. This structure integrates multiple pharmacophoric elements:

- Thioether linkage: Enhances metabolic stability and modulates electronic properties.

- 2-Oxoethyl group: May contribute to hydrogen bonding interactions with biological targets.

- 3-Methoxybenzylamino substituent: Introduces electron-donating effects and steric bulk.

Properties

IUPAC Name |

N-[6-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-15-6-8-17(9-7-15)22(28)24-19-10-11-21(26-25-19)30-14-20(27)23-13-16-4-3-5-18(12-16)29-2/h3-12H,13-14H2,1-2H3,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWWPIMEXAEDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates, specifically in the cleavage of 1,4-α-glycosidic linkage of oligo and polysaccharides.

Mode of Action

The compound interacts with the α-glucosidase enzyme through a competitive inhibition mechanism . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The compound’s interaction with the enzyme involves imperative interactions such as hydrogen bonding, Pi-Pi T-shaped, and Pi-anion interactions.

Biochemical Pathways

The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway. By inhibiting α-glucosidase, the compound delays glucose absorption in the digestive system, thereby suppressing postprandial hyperglycemia. This can be beneficial in the management of conditions like type 2 diabetes mellitus.

Result of Action

The result of the compound’s action is a reduction in postprandial hyperglycemia, which is the high blood sugar level that occurs after a meal. By inhibiting α-glucosidase and delaying glucose absorption, the compound helps to control blood sugar levels, which can be particularly beneficial for individuals with type 2 diabetes.

Biochemical Analysis

Biochemical Properties

N-(6-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide has been found to interact with certain enzymes and proteins. For instance, it has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH). This interaction is significant as FAAH is involved in the degradation of endocannabinoids, which are important signaling molecules in the nervous system.

Molecular Mechanism

N-(6-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide exerts its effects at the molecular level through its interaction with FAAH. It acts as a competitive inhibitor of FAAH, thereby modulating the levels of endocannabinoids in the nervous system. This could potentially have analgesic, anti-inflammatory, or neuroprotective effects.

Biological Activity

N-(6-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C19H18N4O3S2

- Molecular Weight : 414.5 g/mol

- CAS Number : 1021107-62-9

The compound features a pyridazine ring, a thioether linkage, and an amide functional group, which contribute to its pharmacological properties.

Biological Activities

N-(6-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide has been studied for various biological activities, including:

- Antiviral Activity : Similar compounds in the benzamide class have shown broad-spectrum antiviral effects. Research indicates that derivatives of benzamides can enhance intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication, particularly against Hepatitis B virus (HBV) .

- Anticancer Potential : The compound's structural features suggest potential anticancer activity. Benzamide derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth .

- Anti-inflammatory Effects : Some studies have indicated that benzamide derivatives may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes .

Case Studies and Experimental Data

The biological activity of N-(6-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide is likely mediated through several mechanisms:

- Inhibition of Viral Replication : By enhancing A3G levels, it may disrupt the life cycle of viruses like HBV.

- Cell Cycle Regulation : The compound may interfere with signaling pathways that control cell division and apoptosis in cancer cells.

- Modulation of Inflammatory Pathways : By inhibiting COX enzymes, it can reduce the production of pro-inflammatory mediators.

Comparison with Similar Compounds

2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2d)

- Core : Pyrimidin-4(3H)-one.

- Substituents: R1: 4-Nitrophenyl (electron-withdrawing). R2: p-Tolylamino (moderate lipophilicity).

- Yield : 83.9%.

- Melting Point : 227.6–228.6°C.

- Molecular Weight : 397.10 g/mol.

6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (2e)

- Core : Pyrimidin-4(3H)-one.

- Substituents: R1: 3-Nitrophenyl (electron-withdrawing). R2: 4-Methoxyphenylamino (electron-donating).

- Yield : 79.6%.

- Melting Point : 217.1–217.3°C.

- Molecular Weight : 413.09 g/mol.

Key Observations :

- Electron-withdrawing nitro groups (2d, 2e) correlate with higher melting points compared to methoxy-substituted analogs.

- Methoxy groups (as in the target compound) may reduce crystallinity, lowering melting points.

Structural Analogues in Dihydropyridine Scaffolds

AZ331: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide

- Core : 1,4-Dihydropyridine.

- Substituents: R1: 4-Methoxyphenyl (electron-donating). R2: 2-Methoxyphenyl (enhanced solubility).

AZ257: 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

- Core : 1,4-Dihydropyridine.

- Substituents :

- R1: 4-Bromophenyl (electron-withdrawing, steric bulk).

- R2: 2-Methoxyphenyl.

Key Observations :

- Bromine substitution (AZ257) increases molecular weight and polarizability compared to methoxy groups (AZ331).

Comparative Data Table

Q & A

What are the optimal synthetic routes for N-(6-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide, and how can reaction yields be maximized?

Level: Basic

Answer:

Synthesis typically involves sequential coupling of the pyridazine core with thioether and amide functionalities. Key steps include:

- Thioether formation : Reacting 3-methoxybenzylamine with 2-chloroacetyl chloride to generate the intermediate 2-((3-methoxybenzyl)amino)-2-oxoethyl chloride, followed by nucleophilic substitution with 6-mercaptopyridazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to attach 4-methylbenzoic acid to the pyridazine ring.

Optimization : Control temperature (0–5°C for amidation), use anhydrous solvents, and monitor progress via TLC or HPLC. Yields >70% are achievable with stoichiometric precision and inert atmospheres .

How can structural characterization of this compound resolve discrepancies in reported spectral data?

Level: Advanced

Answer:

Discrepancies in NMR or MS data often arise from impurities or tautomeric forms. A robust protocol includes:

- Multi-technique validation : Combine ¹H/¹³C NMR, high-resolution MS, and X-ray crystallography (if crystalline).

- Dynamic effects : For pyridazine derivatives, variable-temperature NMR can identify tautomeric shifts (e.g., thiol-thione equilibrium) .

- Reference standards : Compare with analogs like N-(2-(6-((4-nitrobenzyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, where similar structural motifs exhibit predictable δ values in aromatic regions (e.g., 7.2–8.5 ppm for pyridazine protons) .

What in vitro assays are most suitable for evaluating its anticancer activity, and how should conflicting cytotoxicity data be interpreted?

Level: Advanced

Answer:

- Primary screening : Use MTT assays on panels (e.g., NCI-60) to assess IC₅₀ values.

- Mechanistic follow-up : Western blotting for apoptosis markers (e.g., caspase-3) or kinase inhibition profiling (e.g., EGFR, BRAF).

Data contradictions may arise from: - Cell line heterogeneity (e.g., p53 status in HCT-116 vs. HepG2).

- Solubility limitations: Use DMSO concentrations ≤0.1% and confirm compound stability via HPLC .

How does the 3-methoxybenzyl moiety influence target binding compared to other substituents (e.g., 4-ethoxy or 2-methyl groups)?

Level: Advanced

Answer:

The 3-methoxy group enhances hydrophobic interactions and hydrogen bonding in kinase pockets. SAR studies on analogs show:

- 3-Methoxybenzyl : 2-fold higher EGFR inhibition vs. 4-ethoxy derivatives due to optimal steric fit.

- 2-Methyl analogs : Reduced activity (IC₅₀ >10 μM) likely due to disrupted π-π stacking.

Methodology : Perform molecular docking (e.g., AutoDock Vina) and compare with crystallographic data from related triazolopyridazines .

What strategies mitigate metabolic instability in preclinical studies?

Level: Advanced

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance plasma stability.

- Microsomal assays : Test liver microsome clearance rates; if t₁/₂ <30 min, modify the pyridazine core (e.g., fluorination at C-4 reduces CYP450 oxidation) .

- Pharmacokinetic profiling : Use LC-MS/MS to monitor metabolites in rodent plasma and identify degradation hotspots .

How can solubility challenges in aqueous buffers be addressed for in vivo studies?

Level: Basic

Answer:

- Co-solvents : Use cyclodextrin complexes or PEG-400/water mixtures (≤20% v/v).

- Salt formation : Convert to hydrochloride or mesylate salts via acid-base titration.

- Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to achieve >1 mg/mL solubility .

What computational methods predict off-target interactions for this compound?

Level: Advanced

Answer:

- Phylogenetic analysis : Use SEA (Similarity Ensemble Approach) to identify related targets (e.g., serotonin receptors due to triazole/pyridazine motifs).

- Machine learning : Train models on ChEMBL data to forecast hERG or CYP inhibition.

- Validation : Confirm predictions with radioligand binding assays .

How do structural analogs inform the optimization of this compound’s anti-inflammatory activity?

Level: Advanced

Answer:

- Key analogs : Compare with N-(4-acetylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, which inhibits COX-2 (IC₅₀ = 0.8 μM) via a conserved thioether-amide pharmacophore.

- Modifications : Introduce sulfone groups (e.g., replacing thioether with sulfonyl) to reduce oxidative stress in macrophages .

What are the best practices for stability testing under varying pH conditions?

Level: Basic

Answer:

- Forced degradation : Incubate at pH 1–13 (HCl/NaOH buffers, 37°C) and monitor via HPLC.

- Kinetic analysis : Calculate degradation rate constants (k) and identify labile bonds (e.g., amide hydrolysis at pH >10) .

How can contradictory data on enzyme inhibition (e.g., IC₅₀ variability) be resolved?

Level: Advanced

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.